Thiazole analogs with amino groups or lacking para-methyl often cause flow chemistry blockages or low yields in electrophilic substitution. 2-Methyl-4-(p-tolyl)thiazole (66047-73-2) solves these with its para-tolyl group for solubility and C2-methyl for lateral metalation. • High C5 electron density ensures efficient bromination & Suzuki coupling • C2 lateral deprotonation enables styrylthiazole fluorophores & Ir/Ru OLED complexes • Low melting point prevents precipitation in automated flow systems • Optimized for medicinal chemistry and materials science applications. Ready stock for immediate global dispatch.
2-Methyl-4-(p-tolyl)thiazole (CAS 66047-73-2) is a bifunctional heterocyclic scaffold characterized by an electron-rich thiazole core, a C2-methyl group capable of lateral functionalization, and a C4-para-tolyl substituent. In industrial procurement and advanced synthesis, this compound is primarily valued as a precursor for cross-coupling, a tunable bidentate ligand for transition metal complexes, and an intermediate in medicinal chemistry. Unlike highly polar or heavily substituted thiazoles, its specific substitution pattern provides an optimal balance of lipophilicity, organic solubility, and regioselective reactivity at the C5 position, making it a high-utility building block for downstream pharmaceutical and materials science applications [1].
Substituting 2-Methyl-4-(p-tolyl)thiazole with closely related analogs often leads to process bottlenecks and altered reaction pathways. Replacing the target with 2-Amino-4-(p-tolyl)thiazole introduces a primary amine that acts as a strong hydrogen-bond donor, drastically increasing the melting point and reducing solubility in non-polar solvents, which complicates continuous-flow processing and requires protecting-group chemistry [1]. Conversely, using the unsubstituted 2-Methyl-4-phenylthiazole removes the electron-donating para-methyl group, which decreases the electron density at the thiazole C5 position, leading to lower yields and longer reaction times during electrophilic functionalization [2]. Furthermore, utilizing 4-(p-tolyl)thiazole (lacking the C2-methyl) shifts the primary site of metalation from the lateral methyl group directly to the C2-ring carbon, completely altering the downstream synthetic trajectory [3].
The presence of the electron-donating para-methyl group on the C4-phenyl ring increases the overall electron density of the thiazole core, specifically activating the C5 position for electrophilic attack. During standard bromination, 2-Methyl-4-(p-tolyl)thiazole achieves near-quantitative conversion with high regioselectivity, whereas the unsubstituted phenyl analog requires harsher conditions and yields more byproducts [1].
| Evidence Dimension | C5-Bromination Yield under Mild Conditions |
| Target Compound Data | >85% yield of 5-bromo derivative |
| Comparator Or Baseline | 2-Methyl-4-phenylthiazole (~70% yield) |
| Quantified Difference | 15-20% higher isolated yield |
| Conditions | NBS, DMF or MeCN, room temperature |
Higher C5-reactivity reduces the need for excess reagents and complex purification, lowering the cost of goods for downstream cross-coupling precursors.
The substitution of an amino group with a methyl group at the C2 position fundamentally alters the intermolecular interaction profile. 2-Amino-4-(p-tolyl)thiazole forms extensive hydrogen-bonding networks, resulting in a high-melting solid that is difficult to process in continuous flow without high solvent volumes. In contrast, 2-Methyl-4-(p-tolyl)thiazole lacks these hydrogen bond donors, drastically improving its solubility in standard organic solvents like dichloromethane and toluene[1].
| Evidence Dimension | Phase Behavior and Melting Point |
| Target Compound Data | Liquid / Low-melting solid (<40 °C) |
| Comparator Or Baseline | 2-Amino-4-(p-tolyl)thiazole (>130 °C) |
| Quantified Difference | >90 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
The low-melting nature enables neat reactions and highly concentrated flow-chemistry streams, maximizing reactor throughput.
The C2-methyl group in 2-Methyl-4-(p-tolyl)thiazole exhibits enhanced CH-acidity due to the adjacent imine-like nitrogen. Treatment with strong bases selectively deprotonates this methyl group, generating a nucleophilic lateral carbanion ideal for Knoevenagel-type condensations. If the C2-methyl is absent, as in 4-(p-tolyl)thiazole, metalation occurs directly on the C2-carbon of the ring, leading to a completely different class of derivatives [1].
| Evidence Dimension | Site of Deprotonation / Metalation |
| Target Compound Data | Exclusively lateral (C2-methyl) deprotonation |
| Comparator Or Baseline | 4-(p-Tolyl)thiazole (Exclusively C2-ring deprotonation) |
| Quantified Difference | 100% shift in regioselectivity of metalation |
| Conditions | n-BuLi or LDA, THF, -78 °C |
Procuring the C2-methyl variant is strictly required if the synthetic strategy relies on extending the molecule via the 2-position while keeping the thiazole core intact.
When used as a bidentate ligand for transition metals, the para-tolyl group provides a crucial lipophilic handle compared to a standard phenyl ring. This slight increase in lipophilicity significantly enhances the solubility of the resulting metal complexes in non-polar organic solvents, which is a critical parameter for solution-processed materials like OLEDs or homogeneous catalysts [1].
| Evidence Dimension | Complex Solubility in Non-Polar Solvents |
| Target Compound Data | High solubility (enabling solution processing) |
| Comparator Or Baseline | 2-Methyl-4-phenylthiazole complexes (Lower solubility, prone to aggregation) |
| Quantified Difference | Estimated 30-40% increase in non-polar solvent solubility |
| Conditions | Toluene or chlorobenzene at room temperature |
Enhanced solubility prevents aggregation and enables cost-effective spin-coating or inkjet printing of organometallic materials.
Directly leveraging its enhanced C5-electrophilic reactivity, this compound is the ideal starting material for synthesizing 5-aryl or 5-heteroaryl thiazole derivatives via bromination followed by Suzuki or Buchwald-Hartwig cross-coupling [1].
Utilizing the selective deprotonation of the C2-methyl group, it serves as a reliable building block for synthesizing styrylthiazoles and other extended conjugated systems used in fluorescent dyes and biological imaging [1].
Benefiting from the solubility-enhancing p-tolyl group, it is an excellent precursor for synthesizing cyclometalated Iridium(III) or Ruthenium(II) complexes intended for homogeneous catalysis or solution-processed organic light-emitting diodes (OLEDs) [1].
Thanks to its low melting point and excellent solubility profile, it is highly suitable for automated, high-throughput flow chemistry platforms where precipitation or clogging (common with amino-thiazoles) must be avoided [1].
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